molecular formula C8H11N3 B2595291 5,6,7,8-Tétrahydroquinoxalin-2-amine CAS No. 155535-21-0

5,6,7,8-Tétrahydroquinoxalin-2-amine

Numéro de catalogue: B2595291
Numéro CAS: 155535-21-0
Poids moléculaire: 149.197
Clé InChI: YHNCPFLTYVQDFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6,7,8-Tetrahydroquinoxalin-2-amine is a heterocyclic compound with the molecular formula C8H11N3. It is a derivative of quinoxaline, characterized by the presence of an amine group at the 2-position and a partially saturated ring system.

Applications De Recherche Scientifique

Chemical Properties and Structure

5,6,7,8-Tetrahydroquinoxalin-2-amine is characterized by its unique tetrahydroquinoxaline framework combined with an amine functional group. The molecular formula is C8H10N2C_8H_{10}N_2, and it has a molecular weight of approximately 150.18 g/mol. The compound's structure allows for various chemical modifications, enhancing its versatility in drug design and synthesis.

Pharmacological Applications

1. Antitumor Activity
Research indicates that derivatives of 5,6,7,8-tetrahydroquinoxalin-2-amine exhibit antitumor properties. These compounds may inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. In vitro studies have shown that modifications to the compound can enhance its efficacy against specific cancer cell lines.

2. P2X1-Purinoceptor Antagonism
A study focused on synthesizing analogs of 2-phenyl-5,6,7,8-tetrahydroquinoxaline demonstrated that these compounds act as antagonists at P2X1-purinoceptors. The most promising derivative exhibited an IC50 value of approximately 134 µM, indicating potential for treating conditions related to purinergic signaling dysfunctions .

3. PDE1 Inhibition
Another application involves the use of tetrahydroquinoxaline derivatives as phosphodiesterase type 1 (PDE1) inhibitors. These compounds may offer therapeutic benefits in treating chronic kidney diseases by modulating cyclic nucleotide levels within cells .

Synthetic Applications

The synthesis of 5,6,7,8-tetrahydroquinoxalin-2-amine can be achieved through various methods:

  • Cyclocondensation Reactions : Cyclohexadione can be cyclocondensed with glycinamide under basic conditions to form the key bicyclic structure.
  • Palladium-Catalyzed Coupling : Subsequent arylation can be performed using palladium-catalyzed Suzuki coupling techniques to introduce various substituents on the phenyl moiety .

These synthetic routes are essential for generating a library of derivatives for further biological evaluation.

Comparative Analysis of Derivatives

The biological activity of 5,6,7,8-tetrahydroquinoxalin-2-amine can be enhanced through structural modifications. The following table summarizes some notable derivatives and their unique features:

Compound Name Structure Biological Activity
2-Phenyl-5,6,7,8-tetrahydroquinoxaline C₁₀H₁₂N₂P2X1-purinoceptor antagonist
5-Carboxylic Acid Derivative C₉H₉N₂O₂Enhanced solubility and potential anti-inflammatory properties
Quinoxaline Derivative C₈H₆N₂Parent structure with limited biological activity

Case Studies

Several case studies highlight the therapeutic potential of 5,6,7,8-tetrahydroquinoxalin-2-amine:

  • Antitumor Studies : Research published in various journals has documented the effectiveness of tetrahydroquinoxaline derivatives against different cancer cell lines. These studies often involve evaluating the compound's ability to inhibit cell growth and induce apoptosis through specific molecular pathways .
  • Pharmacological Profiling : A detailed pharmacological profiling study assessed the interaction of tetrahydroquinoxaline derivatives with various receptors in isolated rat tissues. Results indicated promising antagonistic effects on P2X1-purinoceptors and α1-adrenoceptors .
  • In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives possess favorable pharmacokinetic profiles and demonstrate efficacy in animal models of disease relevant to their targeted applications .

Analyse Des Réactions Chimiques

Types of Reactions

5,6,7,8-Tetrahydroquinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinoxalin-2-amine is unique due to its specific substitution pattern and partially saturated ring system, which confer distinct chemical and biological properties.

Activité Biologique

5,6,7,8-Tetrahydroquinoxalin-2-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 5,6,7,8-Tetrahydroquinoxalin-2-amine

5,6,7,8-Tetrahydroquinoxalin-2-amine is characterized by its molecular formula C9H12N2C_9H_{12}N_2 and is derived from quinoxaline. Its structure includes a saturated ring system that contributes to its unique biological properties. The compound is known for its role as a P2X1-purinoceptor antagonist, which has implications for male contraception and other therapeutic areas.

P2X1-Purinoceptor Antagonism

One of the most significant biological activities of 5,6,7,8-Tetrahydroquinoxalin-2-amine is its antagonistic effect on P2X1-purinoceptors. These receptors are involved in various physiological processes, including smooth muscle contraction and neurotransmission. The compound has been shown to inhibit ATP-induced contractions in isolated rat vas deferens tissues, indicating its potential as a non-hormonal male contraceptive agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
P2X1-Purinoceptor AntagonismInhibition of ATP action on P2X1 receptors
Antimicrobial ActivityPotential effects against various microbial strains
Anticancer PotentialInduction of apoptosis in cancer cell lines
Anti-inflammatory EffectsModulation of inflammatory pathways

The mechanism by which 5,6,7,8-Tetrahydroquinoxalin-2-amine exerts its biological effects primarily involves interaction with specific molecular targets:

  • P2X1 Receptor Interaction : By blocking the P2X1 receptors, the compound prevents ATP from inducing smooth muscle contractions. This action could lead to reduced sperm transport and offers a novel approach for male contraception .
  • Anticancer Mechanisms : Research indicates that this compound may induce apoptosis in cancer cell lines such as A2780 (ovarian cancer) and HCT116 (colorectal cancer) through mechanisms involving mitochondrial membrane depolarization and reactive oxygen species (ROS) production .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 5,6,7,8-Tetrahydroquinoxalin-2-amine:

  • P2X1-Purinoceptor Studies : In vitro experiments demonstrated that the compound effectively inhibited contractions in isolated rat vas deferens with an IC50 value around 134 μM. This suggests a competitive antagonistic action at the receptor level .
  • Anticancer Activity : A study reported that derivatives of tetrahydroquinoxaline exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold showed IC50 values ranging from 0.6 µM to over 100 µM depending on the structural modifications made .
  • Antimicrobial Properties : Preliminary investigations into the antimicrobial potential of 5,6,7,8-Tetrahydroquinoxalin-2-amine indicated activity against several bacterial strains, although further studies are needed to quantify these effects .

Propriétés

IUPAC Name

5,6,7,8-tetrahydroquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNCPFLTYVQDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CN=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155535-21-0
Record name 5,6,7,8-tetrahydroquinoxalin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A seated tube containing 2-chloro-5,6,7,8-tetrahydroquinoxaline (1.51 g, 0.009 mol), concentrated NH4OH (10 mL), isopropyl alcohol (30 mL), and copper powder (300 mg) was heated in an oil bath at 133° C. for 20 hours. The cooled mixture was filtered through celite and washed through the filter agent with H2O and hexanes. The layers were separated and the aqueous portion was washed (2×) with hexanes in order to remove unreacted starting material and then extracted with EtOAc (4×). The combined EtOAc extracts were dried over sodium sulfate and concentrated under reduced pressure to yield 2-amino-5,6,7,8-tetrahydroquinoxaline as a yellow-green solid.
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.